molecular formula C16H10ClN3O3S B2994312 3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-13-3

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2994312
CAS No.: 325979-13-3
M. Wt: 359.78
InChI Key: QBRBGCHQGIJSKN-UHFFFAOYSA-N
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Description

Product Name: 3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Overview & Research Value this compound is a synthetic organic compound featuring a benzamide core linked to a 4-(4-nitrophenyl)thiazole ring. This structure places it within the N-(thiazol-2-yl)benzamide family, which has recently been identified as a key pharmacophore for investigating the function of ligand-gated ion channels (LGICs), a class of receptors critical to neurological signaling . As a research chemical, it serves as a valuable scaffold for medicinal chemistry and pharmacology programs aimed at developing novel molecular tools. Potential Mechanism of Action & Applications Structural analogs of this compound have been characterized as the first class of selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor family . Research suggests that these analogs act as state-dependent inhibitors, potentially binding to the transmembrane and/or intracellular domains of the receptor to exert a non-competitive antagonistic effect on Zn2+-evoked currents, with demonstrated IC50 values in the low micromolar range (1–3 μM) . This mechanism points to its primary research application in fundamental neuropharmacology, specifically for probing the physiological role and gating mechanisms of ZAC, a receptor whose function remains poorly elucidated. Furthermore, thiazole derivatives are extensively explored in drug discovery for their broad biological potential, making this compound a versatile intermediate for generating new derivatives for various high-throughput screening assays . Important Notice This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes sole responsibility for all determinations regarding the suitability of this material for its intended use and for ensuring the safe handling, storage, and disposal of this substance.

Properties

IUPAC Name

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-3-1-2-11(8-12)15(21)19-16-18-14(9-24-16)10-4-6-13(7-5-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRBGCHQGIJSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-chloroaniline with 4-(4-nitrophenyl)-1,3-thiazol-2-amine in the presence of a suitable coupling agent. The reaction is carried out in a solvent such as acetic acid under reflux conditions to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and nitrophenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases.

Comparison with Similar Compounds

Substituent Impact :

  • Nitro vs. However, methyl substitution (e.g., in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) may improve bioavailability due to reduced polarity .
  • Chloro vs.

Plant Growth Modulation

In high-content screening, the target compound exhibited 119.09% activity (p < 0.05) in plant growth assays, outperformed by:

  • (3-Chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone (126.24% activity), likely due to extended aromatic systems enhancing membrane permeability .
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (129.23% activity), where phenoxy and methyl groups optimize steric and electronic interactions with plant receptors .

Anti-Inflammatory Activity

For example:

  • 4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide (C7) demonstrated superior activity to 3-chloro-substituted variants, attributed to nitro groups stabilizing charge-transfer interactions .

Protein Interaction Inhibition

Analogues like 4-(dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (compound 9) exhibit inhibitory activity against Plasmodium Atg8-Atg3 interactions, with docking poses similar to the target compound’s framework, suggesting shared binding motifs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2,4-Dichloro Analogue N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
Molecular Weight ~366–380 (estimated) 500.35 377.48
LogP Higher (due to Cl, NO2) 4.2 (predicted) 3.8 (predicted)
Hydrogen Bond Acceptors 6 7 5
Bioactivity Moderate plant growth modulation Steric bulk may reduce cell permeability High activity due to balanced lipophilicity

Biological Activity

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H9ClN2O2SC_{13}H_{9ClN_2O_2S} and its unique structural features, which include a thiazole ring and a nitrophenyl substituent. The presence of chlorine and nitro groups may enhance its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown efficacy against various bacterial strains. A study evaluated several thiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, revealing promising results for compounds with structural similarities to the target compound.

CompoundMIC (µg/mL)Bacteria Tested
This compoundTBDStaphylococcus aureus, Escherichia coli
Thiazole Derivative A12.5S. aureus
Thiazole Derivative B25E. coli

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, a series of thiazole-based compounds were tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

A notable study reported that a thiazole derivative exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation focused on synthesizing and evaluating the antimicrobial properties of various thiazole derivatives, including those structurally related to this compound. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant organisms .
  • Anticancer Activity Assessment : Another research effort explored the cytotoxic effects of thiazole compounds on different cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

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